Product packaging for Ethyl 3-(phenylamino)propanoate(Cat. No.:CAS No. 62750-11-2)

Ethyl 3-(phenylamino)propanoate

Cat. No.: B3021320
CAS No.: 62750-11-2
M. Wt: 193.24 g/mol
InChI Key: TXEPQFCHHDFYMO-UHFFFAOYSA-N
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Description

Contextualization of Beta-Amino Esters within Synthetic Organic Chemistry

Beta-amino esters are a class of organic molecules that serve as crucial building blocks in the synthesis of a wide array of more complex compounds. organic-chemistry.orgorganic-chemistry.org Their structure, which features an amino group and an ester functional group separated by two carbon atoms, allows for a variety of chemical transformations. This makes them valuable precursors for the synthesis of pharmaceuticals, natural products, and other biologically active molecules. organic-chemistry.orgorganic-chemistry.orgrsc.org The development of efficient methods for synthesizing β-amino esters, including enantioselective approaches that produce specific stereoisomers, is an active area of research in organic chemistry. organic-chemistry.orgjst.go.jp

Significance of Ethyl 3-(phenylamino)propanoate as a Research Target and Synthetic Intermediate

This compound is a specific β-amino ester that has proven to be a particularly useful synthetic intermediate. Its applications span various fields, including the development of pharmaceuticals and agrochemicals. cymitquimica.com For instance, it is a key component in the synthesis of certain bioactive molecules and has been utilized in the preparation of dihydropyridothienopyrimidin-4,9-dione derivatives. The presence of both the phenylamino (B1219803) and ethyl propanoate groups provides multiple reactive sites, enabling its participation in a range of chemical reactions. cymitquimica.com

Scope and Objectives of the Comprehensive Research Outline

This article provides a detailed overview of this compound, focusing exclusively on its chemical characteristics and applications in a research context. It will cover the fundamental properties of the compound, methods for its synthesis, and its role as an intermediate in the creation of other chemical entities. The information presented is intended for a scientific audience and will adhere to a professional and authoritative tone.

Chemical Properties and Synthesis

Physical and Chemical Properties

This compound is typically an orange or yellow oil. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Boiling Point 133-135 °C (at 2 Torr) lookchem.com
Density 1.0709 g/cm³ lookchem.com
pKa 4.37±0.50 (Predicted) lookchem.com

Synthesis Methods

One common method for synthesizing this compound is through the aza-Michael addition of aniline (B41778) to ethyl acrylate. This reaction is often catalyzed and can be carried out under various conditions. For example, a solvent-free reaction can be achieved using a catalyst like silicon tetrachloride. Another approach involves the use of trifluoromethanesulfonic acid as a catalyst in ethanol (B145695). chemicalbook.comgoogle.com

Applications in Research

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor in the production of Dabigatran etexilate, a direct thrombin inhibitor used as an antithrombotic agent. chemicalbook.comchemicalbook.comnewdrugapprovals.org It is also used in the synthesis of other bioactive molecules, including insecticides and orexin-2 receptor antagonists.

Role in the Synthesis of Heterocyclic Compounds

The structure of this compound makes it a valuable starting material for the synthesis of heterocyclic compounds. For example, it has been used to prepare dihydropyridothienopyrimidin-4,9-dione derivatives. The reactivity of the amino and ester groups allows for cyclization reactions to form various ring systems.

Synthetic Methodologies for this compound and Analogous Structures

The synthesis of this compound and its derivatives is a significant area of research in organic chemistry, primarily due to the utility of these compounds as intermediates and building blocks. Various synthetic strategies have been developed to achieve these structures, ranging from direct one-step reactions to more complex multi-step pathways involving various catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3021320 Ethyl 3-(phenylamino)propanoate CAS No. 62750-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-anilinopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-9-12-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEPQFCHHDFYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299078
Record name β-Alanine, N-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62750-11-2
Record name β-Alanine, N-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62750-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Alanine, N-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Pathways of Ethyl 3 Phenylamino Propanoate

Nucleophilic Reactivity of the Phenylamino (B1219803) Moiety

The phenylamino group in ethyl 3-(phenylamino)propanoate imparts nucleophilic character to the molecule. The nitrogen atom possesses a lone pair of electrons, rendering it susceptible to reactions with electrophiles. This nucleophilicity is central to many of its chemical transformations.

One of the primary reactions involving the phenylamino moiety is the aza-Michael addition, which is a key step in its synthesis. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. mdpi.com For instance, the synthesis of this compound can be achieved through the aza-Michael addition of aniline (B41778) to ethyl acrylate. mdpi.com This reaction underscores the nucleophilic nature of the phenylamino group, which attacks the electrophilic β-carbon of the acrylate.

The nucleophilicity of the phenylamino group is also exploited in various substitution and coupling reactions. It can participate in nucleophilic substitution reactions where the amino group acts as a nucleophile, displacing a leaving group in another molecule. smolecule.com This reactivity allows for the introduction of the this compound scaffold into larger, more complex molecules.

Chemical Transformations of the Ester Functional Group

The ester functional group in this compound is another site of significant reactivity, enabling a variety of chemical transformations.

Hydrolytic Reactions

The ester group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-(phenylamino)propanoic acid, and ethanol (B145695). smolecule.comcymitquimica.com This reaction is a fundamental transformation of esters and is often a preliminary step in the synthesis of other derivatives. rsc.org The hydrolysis can be catalyzed by strong acids or bases.

ReactionReagentsProduct
HydrolysisStrong acids or bases3-(phenylamino)propanoic acid and ethanol

Transamidation and Derivatization (e.g., Hydrazinolysis)

The ester functionality can be converted into amides through a process called transamidation. This involves reacting the ester with an amine, often at elevated temperatures, to replace the ethoxy group with an amino group. This reaction is a powerful tool for creating new amide derivatives.

A specific and important example of this type of derivatization is hydrazinolysis. In this reaction, this compound is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to produce the corresponding hydrazide. rsc.orgresearchgate.net This hydrazide is a key intermediate that can be further modified, for example, through azide (B81097) coupling, to synthesize a wide range of compounds, including those with potential biological activity. rsc.orgresearchgate.netnih.govacs.org The azide coupling method is particularly valuable as it often proceeds with a low degree of racemization, which is crucial when working with chiral molecules. nih.govacs.org

ReactionReagentProduct
HydrazinolysisHydrazine hydrate3-(phenylamino)propanehydrazide
Azide CouplingHydrazide, NaNO₂, HCl, followed by an amine or amino acid esterAmides or peptides

Oxidation and Reduction Chemistry of the Propanoate Scaffold

The propanoate scaffold of this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized products.

Oxidation of the molecule can lead to the formation of the corresponding carboxylic acid or other oxidized derivatives. The specific products formed depend on the oxidizing agent used and the reaction conditions.

Conversely, the ester group can be reduced to a primary alcohol. smolecule.comnbinno.com A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), a powerful reducing agent that can convert esters to alcohols. smolecule.comnbinno.com This reaction provides a route to 3-(phenylamino)propan-1-ol, a useful synthetic intermediate.

ReactionReagentProduct
OxidationOxidizing agentsCorresponding carboxylic acids or other oxidized derivatives
ReductionLithium aluminum hydride (LiAlH₄)3-(phenylamino)propan-1-ol

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

This compound is a versatile substrate for various bond-forming reactions, enabling the construction of more complex molecular architectures.

N-H Insertion: The N-H bond of the phenylamino group can undergo insertion reactions with carbenoids. rsc.orgscispace.com For instance, rhodium-catalyzed reactions with diazo compounds can lead to the formation of new C-N bonds, providing access to α-amino acid derivatives. scispace.comnsf.gov

Substitution and Coupling Reactions: The phenylamino group can participate in substitution reactions, and the molecule as a whole can be utilized in various coupling reactions. For example, it can be a component in tandem-Suzuki coupling reactions or be modified through the attachment of other molecules via its functional groups. researchgate.net The Libeskind-Srogl cross-coupling reaction is another method that has been used for the synthesis of derivatives. rsc.org

Azide Coupling: As mentioned previously, the hydrazide derivative of this compound is a key intermediate for azide coupling. rsc.orgresearchgate.netnih.govacs.org This method allows for the formation of new amide bonds by reacting the in situ generated azide with amines or amino acid esters. rsc.orgnih.govacs.org

C-C Bond Formation: While the primary reactivity often involves the nitrogen and ester functionalities, the propanoate backbone can also be involved in C-C bond-forming reactions. For instance, it can be a precursor in reactions that lead to the formation of new carbon-carbon bonds, expanding its synthetic utility. researchgate.net

Theoretical and Experimental Mechanistic Investigations

The mechanisms of the various reactions involving this compound have been the subject of both theoretical and experimental studies. For example, mechanistic investigations into the cyclopropanation of electron-deficient alkenes have been conducted. uva.nl The aza-Michael reaction, a key step in its synthesis, is understood to proceed through the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester. mdpi.com

Advanced Analytical Techniques for Characterization of Ethyl 3 Phenylamino Propanoate

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable in modern chemistry for probing the structure and properties of molecules. By analyzing the interaction of electromagnetic radiation with a substance, chemists can deduce a wealth of information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of Ethyl 3-(phenylamino)propanoate, distinct signals corresponding to the various protons are observed.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Triplet3H-O-CH₂-CH
~2.60Triplet2H-C(=O)-CH ₂-CH₂-
~3.40Triplet2H-CH₂-CH ₂-NH-
~4.15Quartet2H-O-CH ₂-CH₃
~4.50 (broad)Singlet1H-NH -
6.60 - 7.20Multiplet5HAromatic protons

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

For this compound, the ¹³C NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propanoate backbone, and the carbons of the phenyl ring. The carbonyl carbon is typically observed at a downfield chemical shift (around 170 ppm). The carbons of the ethyl group and the propanoate chain would appear in the aliphatic region, while the aromatic carbons would resonate in the range of 110-150 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~14.2-O-CH₂-C H₃
~35.0-C(=O)-C H₂-CH₂-
~40.0-CH₂-C H₂-NH-
~60.5-O-C H₂-CH₃
~113.0Aromatic C-H (ortho)
~118.0Aromatic C-H (para)
~129.0Aromatic C-H (meta)
~148.0Aromatic C-NH
~172.0-C (=O)-O-

Note: These are predicted values and can vary based on experimental conditions.

While specific 2D NMR data for this compound was not found in the search results, these techniques are crucial for unambiguous assignment of ¹H and ¹³C NMR signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for definitively assigning which protons are bonded to which carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group, typically appearing in the range of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed as a medium-intensity band around 3300-3500 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3300 - 3500MediumN-H Stretch (Amine)
3000 - 3100MediumAromatic C-H Stretch
2850 - 3000MediumAliphatic C-H Stretch
1730 - 1750StrongC=O Stretch (Ester)
1450 - 1600Medium-WeakC=C Stretch (Aromatic)
1250 - 1350MediumC-N Stretch
1000 - 1300StrongC-O Stretch (Ester)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion would lead to the formation of several characteristic fragment ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. Fragmentation could also occur at the C-C bonds of the propanoate chain or involve the phenylamino (B1219803) group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. For instance, a high-resolution mass spectrum of a related compound showed the [M+H]⁺ ion, which is common in electrospray ionization (ESI) mass spectrometry.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment
193[M]⁺ (Molecular Ion)
148[M - OCH₂CH₃]⁺
120[M - COOCH₂CH₃]⁺
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺

Note: The relative intensities of the fragment ions can provide further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the gas chromatograph column. Following separation, the isolated compound enters the mass spectrometer, where it is typically ionized by electron impact (EI).

The EI process bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum that serves as a molecular fingerprint. For this compound (molar mass: 193.25 g/mol ), the molecular ion peak would be expected at m/z 193.

Key fragmentation pathways for this compound would likely involve the cleavage of the ester group and the aliphatic chain. Common fragments observed in the mass spectrum could include ions resulting from the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to yield a fragment at m/z 148, or the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z 73) resulting in a fragment at m/z 120. Another significant fragmentation could be a McLafferty rearrangement, if sterically feasible, or cleavage at the C-N bond.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z ValueProposed Fragment IonFormula of Lost Neutral Fragment
193[M]⁺ (Molecular Ion)-
148[M - OCH₂CH₃]⁺C₂H₅O
120[M - COOCH₂CH₃]⁺C₃H₅O₂
93[C₆H₅NH₂]⁺ (Aniline)C₃H₄O₂
77[C₆H₅]⁺ (Phenyl)C₃H₈NO₂
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that is particularly useful for determining the precise molecular formula of a compound. Unlike the hard ionization of EI in GC-MS, ESI typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This is advantageous for unequivocally establishing the molecular weight.

For this compound, analysis by ESI-HRMS in positive ion mode would yield a protonated molecule with an m/z value corresponding to [C₁₁H₁₅NO₂ + H]⁺. The high-resolution capability of the mass analyzer (such as a Time-of-Flight or Orbitrap analyzer) allows for the measurement of the mass with very high accuracy (typically to four or five decimal places). This experimental mass can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements, confirming the elemental composition.

Table 2: ESI-HRMS Data for this compound

Ion SpeciesTheoretical Exact MassObserved Mass (Example)
[M+H]⁺194.11756194.1176
[M+Na]⁺216.09950216.0994

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. The aniline (B41778) moiety (phenylamino group) is a strong chromophore.

The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), would be expected to show characteristic absorption bands. These absorptions are primarily due to π→π* electronic transitions within the benzene (B151609) ring. The presence of the amino group substituent on the ring influences the position and intensity of these bands. A reported study indicates that this compound exhibits a maximum absorption (λmax) at 245 nm and a shoulder at approximately 290 nm when measured in ethanol.

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. For this compound, a TLC analysis would typically be performed on a silica (B1680970) gel plate (stationary phase).

The compound is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (mobile phase). Due to capillary action, the mobile phase moves up the plate, and the compound travels with it at a rate dependent on its polarity and its interactions with the stationary and mobile phases. A common mobile phase for a compound of this polarity would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

The position of the compound is visualized under UV light (as the phenyl group is UV-active) or by staining. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 3: Example TLC System for this compound

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseEthyl Acetate / Hexane (e.g., 30:70 v/v)
VisualizationUV lamp (254 nm)
Expected Rf~0.4 (Value is dependent on the exact solvent ratio)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for the quantitative analysis and purity determination of non-volatile compounds like this compound. These methods offer high resolution, sensitivity, and reproducibility.

The most common mode used for this compound is reversed-phase HPLC (RP-HPLC), which employs a non-polar stationary phase (e.g., a C18-bonded silica column) and a polar mobile phase. A typical mobile phase would be a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (like formic acid) to ensure the analyte is in a consistent protonation state. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., 245 nm). The time it takes for the compound to elute from the column is known as its retention time, which is a characteristic identifier under specific conditions. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for precise quantification of its purity. UPLC operates on the same principles but uses columns with smaller particles (<2 µm) and higher pressures, resulting in faster analysis times and improved resolution.

Other Advanced Physicochemical Characterization Methods

Beyond spectroscopy and chromatography, other techniques can provide valuable information about the physical properties of this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is highly effective for determining the thermal properties of a solid material. For a pure, crystalline sample of this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. The sharpness of the peak is also an indicator of purity; impurities typically cause a broadening of the melting peak and a depression of the melting point. DSC can also be used to detect other phase transitions, such as solid-solid transitions or glass transitions if the material is amorphous.

Applications of Ethyl 3 Phenylamino Propanoate As a Building Block and Synthetic Intermediate

Role in the Synthesis of Diverse Organic Compounds

The structural framework of Ethyl 3-(phenylamino)propanoate makes it an ideal starting material for the synthesis of diverse organic compounds, particularly heterocyclic systems and substituted aliphatic chains. Its utility is demonstrated in various synthetic methodologies, including multicomponent reactions and aza-Michael additions. For instance, it can be employed in one-pot, three-component nitro-Mannich reactions to produce β-nitroamines under solvent-free conditions, showcasing an environmentally friendly approach to carbon-carbon bond formation. Furthermore, its participation in aza-Michael additions using acidic alumina (B75360) as a heterogeneous catalyst under solventless conditions highlights its role in greener chemical processes. The core structure is also foundational in building more elaborate molecules, as seen in the synthesis of peptidomimetic scaffolds through enol-Ugi reactions.

Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients and Probes

The utility of this compound and its analogues is particularly prominent in the field of medicinal chemistry, where it serves as a key intermediate for the synthesis of various biologically active compounds.

The scaffold of β-amino acid esters, exemplified by derivatives of this compound, is fundamental in the synthesis of direct thrombin inhibitors. A notable example is Dabigatran Etexilate, an oral anticoagulant. In the synthesis of this drug, a closely related analogue, Ethyl 3-(pyridin-2-ylamino)propanoate, serves as a critical intermediate. The synthesis involves the condensation of a more complex derivative, Ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate, with N-(4-cyanophenyl)glycine. This reaction is typically facilitated by a coupling agent like N,N'-carbonyldiimidazole (CDI) to form the central benzimidazole (B57391) core of the drug. Subsequent chemical transformations convert the cyano group into an amidine, which is then acylated with n-hexyl chloroformate to yield the final prodrug, Dabigatran Etexilate. Alternative synthetic routes also utilize this core intermediate, reacting it with other partners such as 2-[4-(1,2,4-oxadiazol-5-on-3-yl)phenylamino]acetic acid, further underscoring the versatility of this building block in accessing potent thrombin inhibitors.

CompoundRole in Synthesis
Ethyl 3-(pyridin-2-ylamino)propanoateKey precursor
Ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoateKey intermediate incorporating the precursor
N-(4-cyanophenyl)glycineCoupling partner for the key intermediate
N,N'-Carbonyldiimidazole (CDI)Coupling agent
2-[4-(1,2,4-oxadiazol-5-on-3-yl)phenylamino]acetic acidAlternative coupling partner
Dabigatran EtexilateFinal active pharmaceutical ingredient (prodrug)

The structural motif of this compound is integral to the development of various anticancer agents through its incorporation into diverse heterocyclic scaffolds.

HDACIs: While direct synthesis from this compound is not explicitly detailed, the core structure is related to moieties found in Histone Deacetylase (HDAC) inhibitors. For example, benzamide-based HDACis are synthesized, and the general structure of a linker connected to a phenyl group is a common feature in proteolysis targeting chimeras (PROTACs) designed to degrade HDACs.

SIRT2/EGFR Targeting Agents: Derivatives incorporating the 3-(phenylamino)propanoate structure have been identified as promising scaffolds for targeting Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR). Specifically, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties in lung cancer models. In silico studies suggest these compounds can interact with both SIRT2 and EGFR, indicating their potential as dual-acting anticancer candidates.

Pyrimidine-Based Kinase Inhibitors: The 4-(phenylamino)pyrimidine pharmacophore is a well-established core in a multitude of ATP-competitive protein kinase inhibitors, including those targeting EGFR. These inhibitors play a significant role in cancer therapy. The synthesis of these complex molecules often involves building upon a phenylamino (B1219803) core, which is structurally related to this compound, to construct the final pyrimidine-based drug.

Pyrazolopyridine and Pyrazolo[3,4-d]pyrimidine Derivatives: These heterocyclic systems are known for their potential as anticancer agents, often acting as kinase inhibitors. The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to purines, has been a focus of research for developing ATP competitive inhibitors for various kinases. These syntheses can involve precursors that share the phenylamino structural element.

While this compound is a versatile building block, its specific application as a direct precursor in the synthesis of documented antiviral agents is not extensively reported in the surveyed literature. However, the broader class of 3-amino-1-propanol derivatives has been investigated for antiviral activity.

α-Aminophosphonates are significant as they are structural analogues of α-amino acids and can act as inhibitors of enzymes that process amino acids and peptides, such as serine proteases. Their synthesis is commonly achieved through methods like the Kabachnik–Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite. Although this compound possesses a phenylamino group that could potentially participate in such a reaction, its direct use as the amine component in the synthesis of α-aminophosphonates is not prominently featured in the available research.

Formation of Complex Heterocyclic Systems (e.g., Pyridopyrazolo-triazine, Pyridopyrazolo-triazole Derivatives)

The reactivity of the amine and ester functionalities in this compound and its derivatives makes them suitable for constructing complex, fused heterocyclic systems. For instance, the synthesis of thieno[2,3-b]pyridines and related pyrido[3',2':4,5]thieno[3,2-d]pyrimidine and pyrido[3',2':4,5]thieno[3,2-d] nih.govresearchgate.netgoogle.com-triazine derivatives has been reported, starting from substituted ethyl nicotinates which are structurally related to the core compound. These complex heterocyclic scaffolds are of interest in medicinal chemistry for their diverse biological activities. However, direct synthetic routes starting from this compound to pyridopyrazolo-triazine or pyridopyrazolo-triazole derivatives are not specifically detailed in the reviewed literature.

Utility in Peptide Synthesis and Amino Acid Derivative Chemistry

This compound, as a derivative of N-phenyl-β-alanine, serves as a specialized building block in the fields of peptide synthesis and amino acid chemistry. Its structure, containing a β-amino acid backbone, offers unique advantages for the creation of novel peptidomimetics and complex molecular scaffolds. The utility of this compound is rooted in the established roles of β-amino acids in medicinal chemistry, primarily their ability to confer resistance to enzymatic degradation and to introduce unique conformational constraints into peptide chains.

The incorporation of β-amino acids, such as the N-phenyl-β-alanine core of this compound, is a widely used strategy to create peptidomimetics with improved therapeutic potential. nih.gov Peptides constructed from β-amino acids are not recognized by many proteases, which typically cleave peptide bonds between α-amino acids. This resistance to proteolysis enhances the in vivo stability and bioavailability of the resulting peptide analogues. nih.gov

Use as a Synthetic Intermediate

In synthetic applications, this compound functions as a protected form of the β-amino acid N-phenyl-β-alanine. The two key functional groups for synthesis are the amine and the carboxylic acid, which must be selectively manipulated to form a peptide bond.

Carboxyl Group Protection : The ethyl ester moiety serves as a protecting group for the carboxylic acid. masterorganicchemistry.comlibretexts.org This protection prevents the carboxyl group from reacting during manipulations of other parts of the molecule. Before the N-phenyl-β-alanine unit can be coupled to another amino acid, this ester must be removed. This is typically achieved through saponification (hydrolysis under basic conditions, e.g., using sodium hydroxide), which converts the ester into a free carboxylate group (3-(phenylamino)propanoic acid).

Amine Group Substitution : The N-phenyl group is a stable substituent on the amine nitrogen. Unlike standard amine protecting groups in peptide synthesis such as Fmoc or Boc, the N-phenyl group is generally not removed and is incorporated as a permanent feature of the final peptide backbone. This N-alkylation (or in this case, N-arylation) inherently blocks the amine from forming a peptide bond at that position, meaning this building block can be used to cap the N-terminus of a peptide or be incorporated internally if the phenyl group itself is further functionalized.

Application in Peptide Coupling

The primary use of this compound is as a precursor to 3-(phenylamino)propanoic acid, which can then be incorporated into a peptide sequence. The process involves two main stages: deprotection of the carboxyl group, followed by a coupling reaction with the free amine of another amino acid residue. Standard peptide coupling reagents are used to facilitate the formation of the amide (peptide) bond.

The table below outlines a representative reaction for the incorporation of the N-phenyl-β-alanine moiety into a dipeptide.

StepReactantsReagents/ConditionsProductPurpose
1. Hydrolysis (Deprotection)This compound1. NaOH (aq) 2. HCl (aq) to neutralize3-(phenylamino)propanoic acidTo deprotect the carboxylic acid for subsequent coupling.
2. Peptide Coupling- 3-(phenylamino)propanoic acid
  • H-Ala-OMe (Alanine methyl ester)
  • DCC (Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole) in DMFN-phenyl-β-Ala-Ala-OMeTo form a new peptide bond between the β-amino acid and an α-amino acid.

    Contribution to Peptidomimetic Properties

    Incorporating building blocks derived from this compound into peptides can significantly alter their structural and biological properties. The presence of a β-amino acid extends the peptide backbone by an extra carbon atom compared to natural peptides, influencing the secondary structure.

    The following table summarizes the key properties imparted by the inclusion of β-amino acids in peptide chains.

    PropertyDescriptionReference Principle
    Proteolytic StabilityThe altered backbone structure is resistant to cleavage by common proteases, increasing the peptide's half-life.Enzymatic specificity for α-peptide bonds. nih.gov
    Conformational Diversityβ-amino acids can induce unique secondary structures, such as helices (e.g., 12-helices, 14-helices) and stable turns, which are not accessible to α-peptides.Increased rotational freedom and different hydrogen bonding patterns. wjarr.com
    Structural ScaffoldingThe N-phenyl-β-alanine core can be used as a rigid scaffold to which other functional groups or amino acid side chains are attached, allowing for the creation of complex molecular architectures.General principles of peptidomimetic design. nih.gov

    Computational and Theoretical Investigations of Ethyl 3 Phenylamino Propanoate

    Molecular Modeling and Docking Simulations for Ligand-Target Interactions

    Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as Ethyl 3-(phenylamino)propanoate, and a biological macromolecule (target), typically a protein or enzyme. These methods are crucial in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action. researchgate.netfrontiersin.org

    The process involves creating a three-dimensional model of the ligand and the target's binding site. Docking algorithms then explore various possible orientations and conformations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding affinity. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

    While specific docking studies for this compound are not extensively documented in publicly available literature, research on analogous structures provides a clear framework for how such investigations would be conducted. For instance, a study on the closely related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate (EPYAPP), investigated its potential as a thrombin inhibitor. researchgate.net Molecular docking simulations showed that EPYAPP forms a stable complex with human alpha thrombin, with a significant binding energy of -7.03 kcal/mol, suggesting it could be a promising antagonist. researchgate.net Similar studies on other complex molecules have successfully used docking to rationalize structure-activity relationships and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. researchgate.netfrontiersin.org

    For this compound, molecular modeling could be used to screen its binding affinity against various known protein targets, helping to hypothesize its potential biological activities. The phenylamino (B1219803) and ethyl propanoate moieties would be key features in these interactions, capable of forming hydrogen bonds and participating in hydrophobic and aromatic stacking interactions.

    Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions)

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. researchgate.netnrel.gov These methods provide detailed information about orbital energies, charge distribution, and vibrational frequencies. researchgate.net

    For a molecule like this compound, DFT calculations can be used to:

    Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the ground state.

    Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net

    Predict Reactivity: Generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. Fukui functions can also be calculated to pinpoint the most reactive sites within the molecule. researchgate.netresearchgate.net

    Simulate Spectroscopic Data: Calculate theoretical vibrational spectra (FT-IR and Raman) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. researchgate.netsemanticscholar.org

    A study on the related compound EPYAPP utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to perform such analyses. researchgate.net The study involved detailed vibrational assignments and calculations of chemical reactivity descriptors, HOMO-LUMO analysis, and mapping of the molecular electrostatic potential to identify reactive sites. researchgate.net Similar computational approaches have been applied to a vast number of organic molecules to understand their stability and reaction mechanisms. nrel.gov

    In Silico Studies for Reaction Pathway Prediction and Optimization

    Computational methods are increasingly used to predict and optimize chemical reaction pathways, offering a green and efficient alternative to purely experimental approaches. These in silico studies can help identify the most feasible synthetic routes, predict reaction outcomes, and optimize conditions for higher yields. semanticscholar.orgontosight.ai

    For this compound, a known synthetic route is the aza-Michael addition of aniline (B41778) to ethyl acrylate. A study demonstrated that this reaction can be efficiently catalyzed by acidic alumina (B75360) under solvent-free conditions, achieving a 93% yield after 5 hours at 115 °C. semanticscholar.orglookchem.com

    In silico tools can model such reactions to:

    Predict Reaction Pathways: By calculating the energy profiles of potential reaction mechanisms, including transition states and intermediates, computational models can identify the most energetically favorable pathway.

    Optimize Reaction Conditions: High-throughput virtual screening can simulate the reaction under various conditions (e.g., different catalysts, solvents, temperatures) to identify the optimal set-up before performing laboratory experiments.

    Understand Reaction Mechanisms: Computational analysis provides insights into electronic effects and steric hindrance that influence reaction rates and selectivity. For example, in related compounds, the electronic properties of substituents have been shown to direct the course of reactions.

    While specific in silico predictions for the synthesis of this compound are not detailed in the available literature, the principles are well-established. For example, workflows integrating quantum chemical calculations can be used to search for low-energy reaction paths and screen for the best solvent and catalyst combinations.

    Cheminformatics Approaches to Molecular Descriptors and Property Prediction

    Cheminformatics applies computational methods to analyze and predict the properties of chemical compounds based on their structure. For this compound, various molecular descriptors can be calculated to predict its physicochemical properties and potential biological activity. These descriptors are numerical values that quantify different aspects of a molecule's structure.

    Several databases provide computed properties for this compound. These descriptors are valuable for virtual screening, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction.

    Table 1: Computed Molecular Descriptors for this compound

    Descriptor Value Source
    Molecular Formula C₁₁H₁₅NO₂ fishersci.com
    Molecular Weight 193.24 g/mol fishersci.com
    XLogP3 2.6 lookchem.com
    Hydrogen Bond Donor Count 1 lookchem.com
    Hydrogen Bond Acceptor Count 3 lookchem.com
    Rotatable Bond Count 6 lookchem.com
    Exact Mass 193.110278721 lookchem.com
    Complexity 165 lookchem.com
    pKa (Predicted) 4.37 ± 0.50 lookchem.com
    Density (Predicted) 1.0709 g/cm³ lookchem.com

    | Boiling Point (Predicted) | 133-135 °C (at 2 Torr) | lookchem.com |

    These descriptors, derived from the compound's 2D or 3D structure, serve as the basis for more complex predictions. For example, the XLogP3 value suggests moderate lipophilicity, which influences properties like membrane permeability and solubility. The number of hydrogen bond donors and acceptors is crucial for predicting binding interactions with biological targets. lookchem.com Cheminformatics databases like PubChem and ChEMBL are essential resources for accessing and utilizing such data for a wide range of chemical compounds. ontosight.ainih.gov

    Structural Modifications, Derivatives, and Structure Activity Relationship Sar Studies Centered on Ethyl 3 Phenylamino Propanoate

    Systematic Variation of the N-Phenyl Moiety

    The N-phenyl group is a primary target for modification due to its significant influence on the electronic and steric characteristics of the molecule.

    Electronic and Steric Effects of Substituents on the Phenyl Ring

    Introducing substituents onto the phenyl ring directly modulates the electron density of the entire molecule, affecting the nucleophilicity of the amino nitrogen and the reactivity of the aromatic ring itself.

    Electronic Effects: The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is critical.

    Electron-Donating Groups: The synthesis of derivatives such as Ethyl 3-(3-aminophenyl)propanoate (B2654546) introduces an amino group, a strong EDG, onto the phenyl ring. nih.govresearchgate.net This is typically achieved by the reduction of a precursor like 3-(3-nitrophenyl)propanoic acid. nih.govresearchgate.net The resulting amino group increases the electron density on the aromatic ring, enhancing its reactivity towards electrophilic substitution and altering the basicity of the anilino nitrogen.

    Electron-Withdrawing Groups: Conversely, the presence of EWGs or halogens, such as in bromo-substituted analogues, decreases the electron density of the ring and reduces the nucleophilicity of the nitrogen atom.

    Steric Effects: The size and position of substituents can impose steric hindrance, influencing the molecule's preferred conformation and its ability to interact with other molecules. While electronic effects are significant, steric effects of bulky substituents can noticeably affect the equilibrium geometry and conformational flexibility of related molecular structures.

    Table 1: Examples of Derivatives with N-Phenyl Substituents

    Derivative NameSubstituentEffectSynthetic Precursor ExampleCitation
    Ethyl 3-(3-aminophenyl)propanoate-NH₂ (amino)Electron-Donating3-(3-Nitrophenyl)propanoic acid nih.govresearchgate.net
    Ethyl 3-(3-bromo-phenyl)-2-(methylaminomethyl)propionate-Br (bromo)Electron-Withdrawing / HalogenNot specified

    Heterocyclic Analogues of the Amino Group (e.g., Pyridylamino Derivatives)

    Replacing the phenyl ring with a heterocyclic system is a common strategy to introduce significant changes in polarity, basicity, and hydrogen bonding capabilities.

    Pyridylamino Derivatives: A prominent example is Ethyl 3-(pyridin-2-ylamino)propanoate, which serves as a key intermediate in the synthesis of pharmaceutical compounds like Dabigatran etexilate. google.com The synthesis involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate, often facilitated by a catalyst to improve yield. google.com The replacement of the phenyl ring with a pyridine (B92270) ring introduces a basic nitrogen atom, making the molecule's properties pH-dependent and altering its potential for intermolecular interactions.

    Other Heterocycles: Beyond pyridine, other heterocyclic systems can be used. For instance, replacing the phenyl ring with a furan (B31954) ring results in compounds like ethyl 3-(2-furyl)-3-(octylamino)propanoate. The synthesis of more complex, fused heterocyclic systems such as Ethyl 7-cyano-4-methyl-2-oxo-5-(phenylamino)-1,2-dihydrothieno[3,2-b]pyridine further demonstrates the versatility of this approach, incorporating the phenylamino (B1219803) moiety into a larger, more rigid structure. researchgate.net

    Table 2: Examples of Heterocyclic Analogues

    Derivative NameHeterocyclic SystemKey FeaturesCitation
    Ethyl 3-(pyridin-2-ylamino)propanoatePyridineIntroduces a basic nitrogen atom; pharmaceutical intermediate. google.com
    Ethyl 3-(2-furyl)-3-(octylamino)propanoateFuranOxygen-containing five-membered aromatic ring.
    Ethyl 7-cyano-4-methyl-2-oxo-5-(phenylamino)-1,2-dihydrothieno[3,2-b]pyridineThieno[3,2-b]pyridineFused heterocyclic system containing sulfur and nitrogen. researchgate.net

    Diversification of the Propanoate Alkyl Chain and Ester Group

    Modifications to the propanoate backbone and the terminal ester function provide another avenue for tailoring the molecule's properties.

    Alkyl Substitutions on the Beta-Carbon

    The propanoate chain has two primary carbons for substitution: alpha (C2) and beta (C3). The beta-carbon is directly attached to the phenylamino nitrogen (Ph-NH-C(β) H₂-C(α)H₂-COOEt).

    Introducing alkyl groups at the beta-position can be achieved synthetically through the aza-Michael addition of aniline (B41778) to a beta-substituted α,β-unsaturated ester (e.g., aniline addition to ethyl crotonate would place a methyl group on the beta-carbon). Such a substitution has two major consequences:

    Steric Hindrance: An alkyl group at the beta-position increases steric bulk around the nitrogen atom, which can influence reaction rates at the nitrogen and the conformational preferences of the side chain.

    Chirality: Substitution at the beta-carbon with any group other than hydrogen creates a chiral center, resulting in a racemic mixture of enantiomers that may require separation or asymmetric synthesis.

    While alpha-substitution is also common, yielding derivatives like Methyl 2-methyl-3-(phenylamino)propanoate, beta-substitution specifically modulates the environment directly adjacent to the key nitrogen-carbon bond. nih.gov

    Modifications of the Ethyl Ester Functional Group (e.g., Methyl, Free Carboxylic Acid)

    The ethyl ester is a readily modifiable functional group. Common transformations include transesterification to other esters or hydrolysis to the free carboxylic acid.

    Methyl Ester: The ethyl ester can be replaced by a methyl ester to give Methyl 3-(phenylamino)propanoate. nih.gov This change subtly alters the molecule's polarity and steric profile. The synthesis of methyl esters can be achieved by reacting the corresponding amine with methyl acrylate. chemicalbook.com

    Free Carboxylic Acid: Alkaline or acidic hydrolysis of the ester group yields the corresponding 3-(phenylamino)propanoic acid. chemicalbook.comgoogle.comdoubtnut.com The presence of a carboxylic acid group dramatically increases polarity and water solubility and provides a reactive handle for further modifications, such as amide bond formation.

    Esterification: Conversely, the free carboxylic acid can be converted back to the ethyl ester. An efficient method involves using stannous chloride in ethanol (B145695), which can act as a Lewis acid to catalyze the esterification. nih.govresearchgate.net This reaction can even be performed simultaneously with other transformations, such as the reduction of a nitro group on the phenyl ring. nih.govresearchgate.net

    Table 3: Modifications of the Ester Functional Group

    Derivative NameFunctional GroupMethod of PreparationKey PropertiesCitation
    Mthis compoundMethyl Ester (-COOCH₃)Reaction of aniline with methyl acrylateSlightly more polar than ethyl ester nih.gov
    3-(Phenylamino)propanoic acidCarboxylic Acid (-COOH)Hydrolysis of the corresponding esterIncreased polarity, water solubility, acidic chemicalbook.com
    This compoundEthyl Ester (-COOCH₂CH₃)Esterification of the carboxylic acidParent compound, moderately polar

    Synthesis and Characterization of Analogues with Enhanced or Modified Reactivity Profiles

    The synthesis of analogues is often aimed at introducing new functionalities that alter the molecule's reactivity for specific applications.

    Introduction of Reactive Groups: The synthesis of Ethyl 3-(3-aminophenyl)propanoate is a prime example. nih.govresearchgate.net The introduction of a primary aromatic amine group provides a new reactive site on the molecule. This group can undergo a wide range of subsequent reactions, such as diazotization, acylation, or alkylation, allowing for the creation of a diverse library of more complex derivatives.

    Enhanced Synthetic Profiles: Modifications can also be designed to improve the synthesis of the analogues themselves. For example, the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate can be significantly improved by using trifluoromethanesulfonic acid as a catalyst, leading to higher yields and more convenient reaction conditions compared to uncatalyzed methods. google.com The development of novel catalytic systems, such as the use of magnetic nanoparticles in related Knoevenagel condensations to produce cyanoacetate (B8463686) analogues, represents a modern approach to synthesizing derivatives with enhanced efficiency and unique functionalities. oiccpress.com

    Characterization: The characterization of these newly synthesized analogues relies on a suite of standard analytical techniques. Structural confirmation is typically achieved through spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and infrared (IR) spectroscopy. google.comchemicalbook.com Mass spectrometry is used to confirm the molecular weight and fragmentation patterns of the compounds.

    Q & A

    Q. How is this compound utilized in multi-step syntheses of pharmaceuticals like dabigatran etexilate?

    • Methodology :
    • Intermediate Functionalization : React with 4-methylamino-3-nitrobenzoic acid using CDI to form amide bonds, followed by Zn reduction and amidination (48% overall yield) .
    • Quality Control : Monitor intermediates via HPLC (e.g., chiralcel columns for enantiopurity) and HRMS .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.